molecular formula C17H17BrN2O4S B4562562 5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B4562562
M. Wt: 425.3 g/mol
InChI Key: NTRGMRGEHKYRRR-UHFFFAOYSA-N
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Description

5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a brominated aromatic ring, methoxy and prop-2-en-1-yloxy substituents, and a diazinane-4,6-dione core

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated aromatic ring and the diazinane-4,6-dione core are likely involved in binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a brominated aromatic ring, methoxy and prop-2-en-1-yloxy substituents, and a diazinane-4,6-dione core.

Properties

IUPAC Name

5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-5-6-24-14-9-12(18)10(8-13(14)23-4)7-11-15(21)19(2)17(25)20(3)16(11)22/h5,7-9H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRGMRGEHKYRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC=C)OC)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 2
Reactant of Route 2
5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 3
5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 4
5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 5
Reactant of Route 5
5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 6
5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

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